

An In-Depth Technical Guide to the Physical Properties of 2-Isopropoxylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isopropoxylaniline

Cat. No.: B1215334

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical sciences and organic synthesis, a profound understanding of the physical properties of chemical entities is paramount. These properties not only govern the behavior of a substance under various conditions but also critically influence its suitability for specific applications, from reaction kinetics to formulation and bioavailability. This technical guide is dedicated to a comprehensive exploration of the physical characteristics of **2-isopropoxylaniline**, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to present this information with technical accuracy and field-proven insights, moving beyond a mere recitation of data to elucidate the underlying principles and experimental considerations.

This document is structured to provide a holistic understanding, beginning with the fundamental molecular and physical data, followed by a detailed examination of its spectral properties. We will delve into the experimental methodologies for determining these properties, offering a rationale for procedural choices that underscores the principles of scientific integrity. It is my hope that this guide will serve as an invaluable resource for researchers and professionals in their pursuit of scientific advancement.

Section 1: Core Physical and Molecular Properties

2-Isopropoxyaniline, also known as o-isopropoxyaniline, is an aromatic organic compound with the chemical formula $C_9H_{13}NO$. Its structure, featuring an isopropoxy group and an amino group attached to a benzene ring in an ortho position, imparts a unique combination of physical and chemical characteristics that are crucial for its application in organic synthesis.

Molecular and General Properties

A foundational understanding of **2-isopropoxyaniline** begins with its basic molecular attributes, which are summarized in the table below. These values are fundamental for stoichiometric calculations in synthesis and for various analytical techniques.

Property	Value	Source(s)
Molecular Formula	$C_9H_{13}NO$	
Molecular Weight	151.21 g/mol	
CAS Number	29026-74-2	
Appearance	Brown to black liquid or solid	

It is noteworthy that there are discrepancies in the reported physical state of **2-isopropoxyaniline**, with some sources describing it as a liquid and others as a solid. This variation may be attributed to the presence of impurities or the specific crystalline form of the compound.

Thermal and Density Properties

The thermal properties of a compound, such as its melting and boiling points, are critical indicators of its purity and are essential for designing reaction and purification protocols.

Property	Value	Source(s)
Melting Point	139-141 °C	
Boiling Point	273.23 °C (rough estimate)	
Density	1.0406 g/cm ³ (rough estimate)	
Flash Point	> 110 °C (> 230 °F) - closed cup	[1]

The provided melting point suggests that at room temperature, pure **2-isopropoxyaniline** should be a solid. The description of it as a liquid by some suppliers may indicate that it is often handled in a molten state or as a supercooled liquid. The high boiling point is characteristic of an aromatic compound with polar functional groups capable of intermolecular hydrogen bonding.

Solubility Profile

The solubility of **2-isopropoxyaniline** is a key consideration for its use in various reaction media and for its purification.

Solvent	Solubility	Source(s)
Water	Insoluble	[2]
Organic Solvents	Soluble	[2]
Methanol	Slightly soluble	[2]
Chloroform	Slightly soluble	[2]

The presence of the polar amino and ether groups allows for some interaction with polar solvents, while the nonpolar benzene ring contributes to its solubility in a range of organic solvents. The general principle of "like dissolves like" is a useful guide here; the aromatic and ether functionalities suggest solubility in solvents of moderate polarity.

Section 2: Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For **2-isopropoxyaniline**, a combination of NMR, IR, and mass spectrometry is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum of **2-isopropoxyaniline** provides detailed information about the arrangement of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
6.75	m	4H	Aromatic protons	-
4.52	m	1H	CH (isopropoxy)	-
3.77	br s	2H	NH ₂	-
1.35	d	6H	CH ₃ (isopropoxy)	6.1

Source:

The multiplet in the aromatic region (δ 6.75 ppm) is indicative of the complex splitting patterns arising from the protons on the substituted benzene ring. The septet (or multiplet) for the methine proton of the isopropoxy group and the doublet for the methyl protons are characteristic of an isopropyl group. The broad singlet for the amino protons is typical and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. While a specific high-resolution spectrum for **2-isopropoxyaniline** is not readily available in the searched literature, predicted chemical shifts and data from analogous compounds can provide a reasonable estimation.

Predicted Chemical Shift (δ) ppm	Assignment
~145	C-O (aromatic)
~140	C-N (aromatic)
~120-128	Aromatic CH
~70	CH (isopropoxy)
~22	CH ₃ (isopropoxy)

Infrared (IR) Spectroscopy

The IR spectrum of **2-isopropoxyaniline** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3400-3250	N-H stretch	Primary amine
3100-3000	C-H stretch	Aromatic
3000-2850	C-H stretch	Aliphatic
1620-1580	N-H bend	Primary amine
1600-1450	C=C stretch	Aromatic ring
1250-1020	C-N stretch	Aromatic amine
1100-1000	C-O stretch	Ether

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for **2-isopropoxyaniline** would be observed at an m/z of 151.

Predicted Fragmentation Pattern:

- Loss of a methyl group (-CH₃): A fragment at m/z 136.

- Loss of an isopropyl group (-CH(CH₃)₂): A fragment at m/z 108.
- Cleavage of the ether bond: This can lead to various fragments, including a prominent peak corresponding to the aromatic portion of the molecule.

Section 3: Experimental Methodologies and Rationale

The accurate determination of physical properties relies on standardized and carefully executed experimental protocols. The choice of method is often dictated by the physical state of the substance and the desired level of precision.

Workflow for Physical Property Determination

Caption: Workflow for the comprehensive determination of **2-isopropoxyaniline**'s physical properties.

Step-by-Step Protocols

1. Melting Point Determination (for solid samples)

- Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
- Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
- Procedure:
 - Finely powder a small amount of the **2-isopropoxyaniline** sample.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
 - Then, decrease the heating rate to 1-2 °C per minute.

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
- Causality: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A wide melting range is indicative of impurities.

2. Boiling Point Determination (for liquid samples)

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
- Apparatus: Thiele tube or micro boiling point apparatus, small test tube, capillary tube (sealed at one end), thermometer, heating source.
- Procedure:
 - Place a small amount of liquid **2-isopropoxyaniline** into the small test tube.
 - Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
 - Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).
 - Heat the side arm of the Thiele tube gently.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - When a continuous and rapid stream of bubbles is observed, stop heating.
 - The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

- Causality: The continuous stream of bubbles indicates that the vapor pressure of the liquid is equal to or greater than the atmospheric pressure. As the liquid cools, the vapor pressure drops, and when it becomes slightly less than the atmospheric pressure, the external pressure forces the liquid into the capillary tube. This point represents the equilibrium between the liquid and vapor phases.

3. Density Determination (for liquid samples)

- Principle: Density is the mass per unit volume of a substance.
- Apparatus: Pycnometer or a graduated cylinder and an analytical balance.
- Procedure (using a pycnometer for high accuracy):
 - Weigh a clean, dry pycnometer.
 - Fill the pycnometer with distilled water and record the weight. The volume of the pycnometer can be calculated using the known density of water at the measurement temperature.
 - Empty and dry the pycnometer.
 - Fill the pycnometer with **2-isopropoxyaniline** and record the weight.
 - Calculate the density by dividing the mass of the **2-isopropoxyaniline** by the volume of the pycnometer.
- Causality: A pycnometer is designed to measure a precise and reproducible volume, which is essential for an accurate density determination. Temperature control is important as the density of liquids is temperature-dependent.

4. Solubility Determination

- Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.
- Procedure:

- To a series of test tubes, add a small, measured amount of **2-isopropoxyaniline** (e.g., 10 mg).
- To each test tube, add a measured volume of a different solvent (e.g., 1 mL of water, methanol, ethanol, acetone, diethyl ether, toluene).
- Agitate the mixture vigorously for a set period (e.g., 1 minute).
- Observe whether the solid has completely dissolved. If it has, the substance is soluble. If not, it is insoluble or sparingly soluble.
- Causality: This qualitative assessment provides a practical understanding of which solvents are suitable for reactions, extractions, and purifications. For quantitative solubility, a saturated solution would be prepared, and the concentration of the dissolved solute would be determined analytically.

Conclusion

This technical guide has provided a detailed overview of the physical properties of **2-isopropoxyaniline**, a compound of significant interest in the pharmaceutical and chemical industries. By consolidating data on its molecular, thermal, density, solubility, and spectroscopic characteristics, and by elucidating the experimental methodologies for their determination, we have aimed to create a resource that is both comprehensive and practical. The discrepancies in the reported physical state and melting point highlight the importance of careful experimental verification and the potential influence of purity on physical properties. The provided spectroscopic data and predicted fragmentation patterns serve as a valuable reference for the identification and characterization of this compound. It is our conviction that a thorough understanding of these fundamental properties is indispensable for the effective and innovative application of **2-isopropoxyaniline** in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-isopropoxyaniline (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of 2-Isopropoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215334#2-isopropoxyaniline-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com